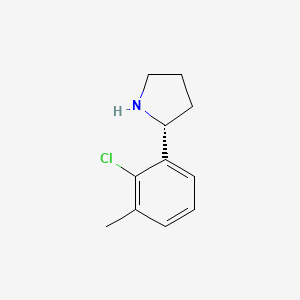

(R)-2-(2-Chloro-3-methylphenyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14ClN |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

(2R)-2-(2-chloro-3-methylphenyl)pyrrolidine |

InChI |

InChI=1S/C11H14ClN/c1-8-4-2-5-9(11(8)12)10-6-3-7-13-10/h2,4-5,10,13H,3,6-7H2,1H3/t10-/m1/s1 |

InChI Key |

OPZWYVVQTRNLPJ-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)[C@H]2CCCN2)Cl |

Canonical SMILES |

CC1=C(C(=CC=C1)C2CCCN2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 2 2 Chloro 3 Methylphenyl Pyrrolidine and Chiral Pyrrolidine Analogues

General Strategies for Pyrrolidine (B122466) Ring Construction

The construction of the pyrrolidine ring can be achieved through various synthetic strategies, each offering distinct advantages in terms of efficiency and substrate scope. Key methodologies include intramolecular cyclization, cycloaddition reactions, and transition metal-catalyzed processes.

Intramolecular Cyclization/Mannich-Type Reactions

Intramolecular cyclization reactions are a powerful tool for the formation of the pyrrolidine ring. One notable example is the aza-Cope rearrangement followed by a Mannich cyclization. This tandem reaction sequence is highly efficient as it allows for the formation and breaking of several bonds in a single synthetic operation. nih.gov This approach can be particularly effective for the synthesis of substituted pyrrolidines. nih.gov

Redox-neutral Mannich-type reactions also provide a facile route to pyrrolidine-containing fused ring systems. For instance, cyclic amines like pyrrolidine can undergo redox-annulations with 2-formylaryl malonates. This process involves a concurrent oxidative amine α-C–H bond functionalization and a reductive N-alkylation, proceeding through azomethine ylide intermediates. acs.org

1,3-Dipolar Cycloadditions

The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is one of the most versatile and widely employed methods for the synthesis of the pyrrolidine core. mdpi.com This reaction allows for the rapid construction of the five-membered ring with the potential to generate multiple stereocenters simultaneously. researchgate.net The versatility of this method is enhanced by the ability to generate azomethine ylides in situ from various precursors, which then react with a wide range of dipolarophiles. nih.gov

Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides have emerged as a powerful strategy for the enantioselective synthesis of pyrrolidines. nih.gov Chiral metal complexes are often employed to effectively control the regio-, diastereo-, and enantioselectivity of the cycloaddition. researchgate.net This approach has been successfully applied to the synthesis of complex molecules, including spirooxindoles and other biologically relevant scaffolds. researchgate.netacs.org

Transition Metal-Catalyzed Cyclizations and Functionalizations

Transition metal catalysis offers a diverse array of methods for pyrrolidine synthesis. Palladium-catalyzed hydroarylation of pyrrolines provides a direct route to 3-aryl pyrrolidines. nih.gov This method is particularly useful for accessing drug-like molecules from readily available starting materials. nih.gov Additionally, iridium-catalyzed domino-ring-opening cyclization of vinyl aziridines with β-ketocarbonyls can lead to the formation of functionalized pyrrolidines and pyrrolines. acs.org

Copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds represents another effective strategy for constructing the pyrrolidine ring. x-mol.com Furthermore, tandem reactions, such as a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence, can provide access to functionalized pyrrolidines in a single pot. researchgate.net Transition metal-catalyzed [2+2+2] cycloadditions of nitrogen-linked 1,6-diynes with various unsaturated partners also provide an efficient route to pyrrolidine-fused systems. acs.org

Enantioselective Synthesis Approaches for Pyrrolidine Derivatives

The synthesis of enantiomerically pure pyrrolidines is crucial for their application in pharmaceuticals and as chiral catalysts. Several powerful strategies have been developed to achieve high levels of stereocontrol.

Asymmetric Catalysis (e.g., C(sp3)-H Activation, Ir-catalyzed Hydrogenation, Rh-catalyzed Hydroarylation)

Asymmetric catalysis provides a direct and efficient means to introduce chirality into the pyrrolidine ring.

C(sp³)–H Activation: The direct functionalization of C(sp³)–H bonds is an increasingly important strategy in organic synthesis. Asymmetric C(sp³)–H amination has been successfully employed for the synthesis of enantiopure pyrrolidines. This can be achieved through a streamlined strategy involving two sequential C-H functionalization reactions of simple hydrocarbons. researchgate.netnih.gov A key step often involves a regio- and stereoselective catalytic nitrene C-H insertion. researchgate.net Rhodium(II) catalysts have proven effective in mediating such transformations. nih.govacs.org

| Catalyst System | Substrate Type | Key Transformation | Enantioselectivity (ee) | Ref |

| Chiral Rh(II) catalyst | 1,4-diarylbutanes | Intermolecular C(sp³)–H amination | up to >20:1 dr | nih.gov |

| Chiral-at-metal Ru complex | Aliphatic azides | Intramolecular C(sp³)–H amination | up to 99% | researchgate.net |

| Engineered Cytochrome P411 | Organic azides | Intramolecular C(sp³)–H amination | up to 99:1 er | acs.org |

Ir-catalyzed Hydrogenation: Iridium-catalyzed asymmetric hydrogenation of γ-amino ketones provides a powerful route to chiral γ-amino alcohols, which can then undergo stereoselective cyclization to afford chiral 2-aryl-pyrrolidines. acs.org Highly efficient catalysts, such as those based on ferrocene-derived amino-phosphine acid (f-Ampha) ligands, have been developed for the asymmetric hydrogenation of ketones, achieving high enantioselectivity and turnover numbers. acs.org The "borrowing hydrogen" methodology, also catalyzed by iridium complexes, allows for the synthesis of functionalized pyrrolidines from diols and primary amines. x-mol.comresearchgate.net

Rh-catalyzed Hydroarylation: Rhodium-catalyzed asymmetric hydroarylation of 3-pyrrolines with arylboroxines offers a direct method for the synthesis of 3-arylpyrrolidines with high enantioselectivity. acs.org A hydroxorhodium complex coordinated with a chiral ligand, such as (R)-segphos, has been shown to be effective in this transformation. acs.org

| Catalytic System | Reaction Type | Product | Enantioselectivity (ee) | Ref |

| [Rh(OH)((R)-segphos)]₂ | Asymmetric Hydroarylation | 3-Arylpyrrolidines | High | acs.org |

| Anionic Ir-f-phamidol | Asymmetric Hydrogenation | Chiral γ-amino alcohols | >99% | acs.org |

Chiral Pool Synthetic Strategies

The chiral pool provides a reliable source of enantiomerically pure starting materials for the synthesis of complex chiral molecules. Proline and its derivatives are common starting points for the synthesis of substituted chiral pyrrolidines. mdpi.com Carbohydrates, such as 2,3-O-iso-propylidene-D-erythronolactol, also serve as versatile chiral precursors for the synthesis of new chiral pyrrolidines. nih.gov

Another approach involves the use of chiral auxiliaries. For example, the diastereoselective addition of Grignard reagents to chiral imines derived from (R)-phenylglycinol can be a key step in the synthesis of trans-2,5-bis(aryl) pyrrolidines. acs.org The stereochemical outcome of these reactions is controlled by the existing stereocenter in the chiral auxiliary, which can be removed in subsequent steps.

| Chiral Precursor/Auxiliary | Key Reaction | Target Molecule | Diastereoselectivity | Ref |

| (R)-phenylglycinol | Diastereoselective Grignard addition | trans-2,5-bis(aryl) pyrrolidines | High | acs.org |

| 2,3-O-iso-propylidene-D-erythronolactol | Multi-step synthesis | Chiral pyrrolidine | N/A | nih.gov |

Biocatalytic Routes to Chiral Pyrrolidine Precursors

The synthesis of enantiomerically pure pyrrolidines, such as (R)-2-(2-Chloro-3-methylphenyl)pyrrolidine, increasingly relies on biocatalytic methods, which offer high stereoselectivity under mild, environmentally benign conditions. researchgate.net These enzymatic approaches are pivotal in creating chiral precursors, the foundational building blocks for the target molecules. Key biocatalytic strategies include asymmetric synthesis from prochiral ketones and the kinetic resolution of racemic mixtures. mdpi.com

Transaminases (TAs) are a prominent class of enzymes utilized for the synthesis of chiral amines. bme.hunih.gov Specifically, ω-transaminases (ω-TAs) are capable of transferring an amino group from a donor to a prochiral ketone, thereby establishing a chiral center with high enantiomeric excess. researchgate.netmdpi.com This method, known as asymmetric synthesis, is advantageous as it can theoretically achieve a 100% yield of the desired enantiomer. mdpi.com The versatility of ω-TAs allows for their application to a wide range of substrates, including linear, cyclic, and aromatic ketones, making them suitable for generating precursors to complex aryl-substituted pyrrolidines. mdpi.com

Another significant biocatalytic method is enzymatic kinetic resolution . In this approach, an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the transformed product. rsc.org Lipases are commonly employed for this purpose, often catalyzing the acylation of one enantiomer of a racemic alcohol or amine, leaving the other enantiomer untouched. rsc.org For instance, Candida antarctica lipase (B570770) A (CAL-A) has been used in the resolution of racemic pyrrolidine derivatives. rsc.org While the maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%, this can be enhanced through dynamic kinetic resolution (DKR), where the unwanted enantiomer is racemized in situ, allowing for a theoretical yield approaching 100%. rsc.org

Recent innovations have also introduced novel enzymatic pathways, such as the use of engineered cytochrome P450 enzymes (P411 variants) . acs.orgescholarship.orgnih.gov These biocatalysts can perform intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines. acs.orgescholarship.orgnih.gov Through directed evolution, specific enzyme variants have been developed to catalyze the insertion of alkyl nitrenes into C-H bonds, affording pyrrolidine derivatives with high yield and enantioselectivity. acs.orgnih.gov

Ketoreductases (KREDs) also play a role, particularly in the synthesis of chiral hydroxyl-substituted pyrrolidines. nih.gov They catalyze the stereoselective reduction of a ketone to a chiral alcohol, which can then be further elaborated into the desired pyrrolidine structure. nih.gov

Table 1: Overview of Biocatalytic Methods for Chiral Pyrrolidine Precursors

| Biocatalytic Method | Enzyme Class | Typical Transformation | Key Advantages |

|---|---|---|---|

| Asymmetric Synthesis | Transaminases (TAs) | Prochiral Ketone → Chiral Amine | High theoretical yield (>99% ee), direct formation of chiral center. mdpi.combme.hu |

| Asymmetric Synthesis | Ketoreductases (KREDs) | Prochiral Ketone → Chiral Alcohol | High stereoselectivity, access to chiral alcohol precursors. nih.gov |

| Kinetic Resolution | Lipases | Racemic Alcohol/Amine → Enantiopure Alcohol/Amine + Acylated Product | High enantioselectivity, applicable to various functional groups. rsc.org |

| Intramolecular C-H Amination | Engineered Cytochrome P450 | Organic Azide → Chiral Pyrrolidine | Novel reactivity, direct cyclization to form pyrrolidine ring. acs.orgescholarship.org |

Isolation and Stereochemical Characterization Techniques for Enantiopure Pyrrolidine Products

Following the synthesis of a chiral pyrrolidine, rigorous methods are required to isolate the desired enantiomer and unequivocally determine its stereochemical purity and absolute configuration.

Isolation and Purification: The initial separation of the product from the reaction mixture is typically achieved using standard chromatographic techniques, such as flash column chromatography on silica (B1680970) gel. nih.gov However, separating enantiomers requires specialized methods. Chiral High-Performance Liquid Chromatography (HPLC) is the most extensively used analytical and preparative technique for resolving enantiomers. nih.govmdpi.com This method utilizes a chiral stationary phase (CSP), such as cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD, Chiralpak AD), which interacts differently with each enantiomer, resulting in different retention times and allowing for their separation. nih.govmdpi.com The resolution between the enantiomer peaks is a critical measure of the separation's effectiveness. nih.gov

Stereochemical Characterization: Once the enantiopure product is isolated, its three-dimensional structure must be confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a fundamental tool for structural elucidation. While standard 1D ¹H and ¹³C NMR spectra confirm the connectivity of the molecule, advanced 2D techniques are necessary to probe stereochemistry. researchgate.netlongdom.orgchemicalbook.comresearchgate.net

Correlation Spectroscopy (COSY): Identifies protons that are coupled through bonds, helping to establish the spin system within the pyrrolidine ring. longdom.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is crucial for determining relative stereochemistry. It detects correlations between protons that are close in space, regardless of whether they are bonded. longdom.orgwordpress.com The presence of a NOESY cross-peak between two protons indicates they are on the same face of the ring.

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be grown. nih.govspringernature.comnih.gov By analyzing the diffraction pattern of X-rays passing through the crystal, a complete three-dimensional structure of the molecule can be obtained. springernature.com The technique of anomalous dispersion allows for the unambiguous assignment of the (R) or (S) configuration at each stereocenter. nih.govresearchgate.net The Flack parameter is a key value in crystallographic refinement that indicates the correctness of the assigned absolute structure. nih.govchem-soc.si

Chiroptical Methods: Techniques such as Circular Dichroism (CD) spectroscopy can also be used. These methods measure the differential absorption of left- and right-circularly polarized light, which is inherent to chiral molecules. The resulting spectrum can often be compared with theoretical calculations or known compounds to infer the absolute configuration. nih.gov

Table 3: Techniques for Isolation and Characterization of Enantiopure Pyrrolidines

| Technique | Purpose | Information Obtained |

|---|---|---|

| Chiral HPLC | Enantiomer Separation | Separation and quantification of enantiomers (enantiomeric excess, ee%). nih.govmdpi.com |

| NMR Spectroscopy (COSY, NOESY) | Structural Elucidation | Molecular connectivity and relative stereochemistry (through-space proton proximities). longdom.orgwordpress.com |

| Single Crystal X-ray Diffraction | Absolute Structure Determination | Unambiguous 3D structure, including the absolute configuration of all stereocenters. nih.govspringernature.comnih.gov |

| Circular Dichroism (CD) | Stereochemical Analysis | Information about the absolute configuration by comparing experimental and theoretical spectra. nih.gov |

Structure Activity Relationship Sar Principles Applied to Pyrrolidine Containing Compounds

General Framework for SAR Studies on Pyrrolidine (B122466) Scaffolds

The study of structure-activity relationships (SAR) for pyrrolidine-containing compounds is a systematic approach used in medicinal chemistry to understand how the chemical structure of a molecule relates to its biological activity. nih.gov The primary goal is to identify the key chemical features, or pharmacophores, that are responsible for the compound's therapeutic effects and to optimize them. imist.ma For the pyrrolidine scaffold, SAR studies typically involve a methodical investigation of how various structural modifications influence the compound's interaction with its biological target. nih.gov

The general framework for these studies involves several key steps:

Identification of a Lead Compound: A compound with a known, albeit not necessarily optimal, biological activity is chosen as the starting point.

Systematic Molecular Modification: Chemists synthesize a series of analogues by altering specific parts of the lead compound. For pyrrolidine derivatives, this can include substitutions on the pyrrolidine ring itself, modifications to the groups attached to the ring's nitrogen or carbon atoms, and changes in stereochemistry. nih.gov

Biological Evaluation: The synthesized analogues are then tested for their biological activity using in vitro or in vivo assays. This provides quantitative data, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant), which measures the potency of the compounds. nih.gov

Data Analysis and Model Generation: The relationship between the structural changes and the resulting biological activity is analyzed. This can lead to the development of a qualitative SAR model, which describes general trends, or a quantitative structure-activity relationship (QSAR) model, which uses statistical methods to create a mathematical equation correlating chemical structure with activity. nih.govmdpi.com

These models help researchers understand which parts of the molecule are essential for activity, which parts can be modified to improve potency or selectivity, and which modifications are detrimental.

Impact of Substituents on the Biological Activity of Pyrrolidine Analogues

Effects of Aromatic Ring Substitutions (e.g., Halogen and Methyl Groups)

When a pyrrolidine ring is attached to an aromatic ring, as in the case of 2-phenylpyrrolidine (B85683) derivatives, substitutions on this aromatic ring are a key area for SAR exploration. Halogen atoms (such as chlorine) and small alkyl groups (such as methyl) are common substituents used to probe the electronic and steric requirements of the receptor's binding pocket.

Research has shown that the position and nature of these substituents are crucial. For instance, in a study of 2-aryl polyhydroxylated pyrrolidines as glycosidase inhibitors, the substituents on the aryl ring were found to significantly affect both the potency and selectivity of the inhibition. nih.gov An analogue with a 4-chlorophenyl group showed different activity compared to one with a 3,4-dichlorophenyl group, highlighting the importance of the substitution pattern.

Similarly, studies on synthetic cathinone (B1664624) derivatives, which often contain a pyrrolidine ring, have demonstrated the differential effects of chloro and methyl substitutions. Comparing a compound with a 4-methyl group to one with a 4-chloro group on the aromatic ring revealed that the chloro-substituted compound had diminished enzyme inhibition activity. nih.gov In another series of compounds, 5-phenyl-pyrrole-3-carboxamides, substitutions at the 4-position of the phenyl ring with groups like Cl and CH3 resulted in lower affinity for dopamine (B1211576) D2-like receptors compared to the unsubstituted analogue. nih.gov

These findings suggest that the electronic properties (electron-withdrawing nature of chlorine vs. electron-donating nature of methyl) and the size (steric bulk) of the substituent are critical factors. The precise location of the substituent (ortho, meta, or para) dictates how it is oriented within the receptor's binding site, influencing the key interactions required for biological activity.

| Compound Scaffold | Substitution on Phenyl Ring | Target | Observed Activity | Reference |

|---|---|---|---|---|

| α-Pyrrolidinohexiophenone | 4-H (unsubstituted) | Dopamine Transporter (DAT) | High Potency (IC50 = 0.013 µM) | nih.gov |

| α-Pyrrolidinohexiophenone | 4-CH3 | Dopamine Transporter (DAT) | High Potency (IC50 = 0.017 µM) | nih.gov |

| α-Pyrrolidinohexiophenone | 4-Cl | Dopamine Transporter (DAT) | High Potency (IC50 = 0.015 µM) | nih.gov |

| α-Pyrrolidinohexiophenone | 4-CF3 | Dopamine Transporter (DAT) | Low Potency (IC50 > 1.0 µM) | nih.gov |

| 5-Phenyl-pyrrole-3-carboxamide | 4-H (unsubstituted) | Dopamine D2-like Receptors | Higher Affinity | nih.gov |

| 5-Phenyl-pyrrole-3-carboxamide | 4-Cl | Dopamine D2-like Receptors | Lower Affinity | nih.gov |

| 5-Phenyl-pyrrole-3-carboxamide | 4-CH3 | Dopamine D2-like Receptors | Lower Affinity | nih.gov |

Influence of Pyrrolidine Ring Substitutions and Stereochemistry on Target Interaction

Modifications to the pyrrolidine ring itself, including the addition of substituents and, crucially, the control of stereochemistry, are fundamental to determining biological activity. The pyrrolidine ring is not planar and can adopt different "puckered" conformations, which influences the spatial arrangement of its substituents. nih.gov

The stereochemistry at the point of attachment to other groups is often a critical determinant of receptor binding. Biological systems, being chiral themselves, frequently exhibit a high degree of stereoselectivity, meaning that one enantiomer of a chiral drug will have a significantly higher affinity for the target receptor than the other. nih.gov For example, in studies of ligands for the Dopamine D-2 receptor, it was necessary to separate the stereoisomers of a pyrrolidine-methyl-benzamide derivative to identify the active form, demonstrating specific uptake in receptor-containing brain tissue. nih.gov

Further research on aryl pyrazole (B372694) glucocorticoid receptor agonists highlighted this principle dramatically. In several cases, one stereoisomer (the si isomer) was found to be considerably more active in eliciting an anti-inflammatory response, while the other isomer (re) was nearly inactive. nih.gov This difference in activity is attributed to the distinct three-dimensional arrangement of the atoms, which allows one isomer to fit optimally into the chiral binding pocket of the receptor, while the other cannot establish the necessary interactions. nih.gov Therefore, for a compound like (R)-2-(2-Chloro-3-methylphenyl)pyrrolidine, the "(R)" designation is not trivial; it defines the specific spatial orientation at the C-2 position of the pyrrolidine ring, which is expected to be a primary factor in its interaction with a biological target.

Steric and Electronic Factors Governing Ligand-Receptor Interactions in Pyrrolidine Derivatives

The binding of a pyrrolidine derivative to its receptor target is governed by a combination of steric and electronic factors. These forces dictate the affinity and specificity of the interaction.

Electronic factors involve the distribution of charge within the molecule and how this leads to electrostatic interactions, hydrogen bonds, and other non-covalent forces with the receptor. The nitrogen atom in the pyrrolidine ring is a key feature, as it is often protonated at physiological pH, allowing it to form a strong ionic bond with an anionic residue (like aspartic acid) in the receptor. Substitutions on an attached aromatic ring, such as the electron-withdrawing chlorine atom and the weakly electron-donating methyl group in the title compound, alter the electron density of the ring. This modulation of the electronic landscape can influence pi-pi stacking interactions with aromatic amino acid residues (like phenylalanine or tyrosine) in the binding pocket and can affect the acidity or basicity of other nearby functional groups. eurochlor.org

The interplay between these steric and electronic properties is what ultimately defines the structure-activity relationship. A successful ligand must have the correct size and shape to fit into the binding pocket while also presenting the appropriate electronic features to form strong, stabilizing interactions with the receptor.

In Vitro Pharmacological Characterization Methodologies for Pyrrolidine Derivatives

General Strategies for Novel Target Identification and Validation in Chemical Biology

The journey of a novel pyrrolidine (B122466) derivative from a chemical library to a potential therapeutic often begins without a known biological target. Phenotypic screening is a powerful strategy to initiate this process, where compounds are tested for their ability to induce a desired change in the phenotype of a cell, tissue, or organism. wikipedia.orgcriver.com This approach, also known as forward pharmacology or classical pharmacology, prioritizes the biological effect of a compound over its molecular mechanism. wikipedia.org

Once a "hit" compound with a desirable phenotype is identified, the critical and often challenging step of target deconvolution begins. criver.comnih.govcreative-biolabs.com This process aims to identify the specific molecular target(s) responsible for the observed biological activity. creative-biolabs.com A variety of strategies, broadly categorized as direct and indirect, are employed for this purpose.

Direct Approaches: These methods rely on the physical interaction between the small molecule and its protein target.

Affinity-Based Methods: A classic technique is affinity chromatography, where the pyrrolidine compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate for identification, often by mass spectrometry. acs.orgunimib.it More advanced methods like the Capture Compound Mass Spectrometry (CCMS) technology use trifunctional molecules that combine reversible affinity binding with cross-linking to capture and identify targets, even low-abundance ones, from living cells. criver.com

Activity-Based Protein Profiling (ABPP): This chemical proteomic approach uses reactive small-molecule probes to covalently label the active sites of enzymes, allowing for their identification and activity profiling within complex biological systems. acs.orgdrughunter.com

Label-Free Methods: Techniques like the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) operate on the principle that a protein's stability changes upon ligand binding. acs.orgnih.gov In CETSA, binding of a compound alters the thermal stability of its target protein, while in DARTS, it confers resistance to protease degradation. acs.org

Indirect Approaches: These methods infer targets by observing the downstream cellular consequences of compound treatment.

Genetic and Genomic Methods: Chemical genetics is a powerful approach that uses small molecules to perturb biological pathways, much like genetic mutations. nih.govunimib.itcore.ac.uk Techniques like haploinsufficiency profiling or CRISPR-Cas-based genetic screens can identify genes that, when modified, alter the cell's sensitivity to the compound, thereby pointing to the target or its pathway. drughunter.com

Expression and Phenotypic Profiling: This strategy involves comparing the "fingerprint" of a novel compound to those of well-characterized molecules. This can be done by analyzing changes in gene expression (transcriptional profiling) or observing detailed morphological changes in cells (e.g., cell painting). unimib.itdrughunter.com The "Connectivity Map," a large database of gene-expression profiles from cells treated with various small molecules, is a key resource for this approach. drughunter.com

Target validation is the subsequent step, confirming that modulating the identified target produces the desired therapeutic effect. ucl.ac.uk This involves a range of experiments, including assessing the target's "druggability" through structural analysis, developing robust assays for high-throughput screening, and using genetic data to confirm the target's role in the disease. ucl.ac.uk

Receptor Binding Assays for Pyrrolidine Ligands

Receptor binding assays are fundamental in pharmacology for quantifying the affinity of a ligand (like a pyrrolidine derivative) for its specific receptor. criver.com These assays, typically competitive in nature, use a labeled ligand (often radiolabeled) with known affinity for the receptor. By measuring the displacement of this labeled ligand by increasing concentrations of the unlabeled test compound, the affinity of the test compound, often expressed as an inhibition constant (Kᵢ) or IC₅₀ value (the concentration required to inhibit 50% of specific binding), can be determined.

G-Protein Coupled Receptor (GPCR) Binding Studies (e.g., GPR40, Orexin Receptors, CXCR4)

GPCRs are a vast family of transmembrane receptors that are major drug targets. nih.gov The interaction of pyrrolidine derivatives with these receptors is a significant area of research.

GPR40 (FFAR1): A novel series of pyrrolidine-containing agonists for the G-protein coupled receptor 40 (GPR40), a target for type 2 diabetes, has been developed. The initial hit was optimized by adding a 4-cis-CF₃ group to the pyrrolidine ring, which was found to improve the human GPR40 binding affinity (Kᵢ) and agonist efficacy. acs.orgnih.gov Further investigation revealed that specific stereoisomers, such as compound (S,S)-68, were effective at displacing the radioligand in binding assays, demonstrating direct interaction with the receptor. acs.orgnih.gov

CXCR4: The chemokine receptor CXCR4 is a GPCR implicated in cancer metastasis. nih.gov A series of novel CXCR4 antagonists based on a pyrrolidine scaffold have been designed and evaluated. nih.govebi.ac.uk Binding affinity for the CXCR4 receptor was determined using a competitive assay that measured the displacement of the fluorescently labeled 12G5 antibody. One potent antagonist, compound 46, displayed a strong binding affinity with an IC₅₀ value of 79 nM. nih.govebi.ac.uk

Ligand-Gated Ion Channel Receptor Binding (e.g., Nicotinic Acetylcholine (B1216132) Receptors)

Ligand-gated ion channels (LGICs) are transmembrane proteins that open to allow ion flow in response to neurotransmitter binding. nih.gov The nicotinic acetylcholine receptors (nAChRs), crucial for cognitive function, are a key target for pyrrolidine-based ligands like nicotine. nih.govmdpi.com

The binding affinity of novel pyrrolidine derivatives for nAChR subtypes is typically evaluated using competitive binding assays with a high-affinity radiolabeled agonist, such as [³H]-epibatidine. unimi.it These assays are performed on membranes isolated from cell lines (e.g., HEK 293 cells) that are engineered to stably express specific human nAChR subtypes, such as the α4β2 and α3β4 receptors. unimi.it Research on a series of benzofurans bearing an N-methyl-2-pyrrolidinyl group demonstrated varying affinities for different nAChR subtypes, highlighting the role of specific structural modifications in achieving receptor selectivity. unimi.it For instance, hydroxylation at specific positions on the benzene (B151609) ring was found to confer high affinity for the α4β2 subtype and selectivity over the α3β4 subtype. unimi.it

| Compound | α4β2 Kᵢ (nM) | α3β4 Kᵢ (nM) |

|---|---|---|

| 11 | 120 | 2000 |

| 12 | 1.6 | 320 |

| 13 | 20 | 4000 |

| 14 | 1.4 | 160 |

| 15 | 10 | 500 |

| 16 | 600 | >10000 |

Monoamine Transporter Binding Affinities (e.g., Dopamine (B1211576), Serotonin (B10506), Norepinephrine (B1679862) Transporters)

Monoamine transporters are responsible for the reuptake of neurotransmitters like serotonin (SERT), dopamine (DAT), and norepinephrine (NET) from the synaptic cleft. They are primary targets for antidepressant and psychostimulant drugs. The affinity of pyrrolidine derivatives for these transporters is determined through radioligand binding assays using membranes from cells expressing the specific human transporter.

In one study, a series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were evaluated for their binding affinities at SERT, NET, and DAT. nih.gov The inhibition constants (Kᵢ) were calculated from IC₅₀ values obtained in competitive binding assays using specific radioligands for each transporter ([³H]Citalopram for SERT, [³H]Nisoxetine for NET, and [³H]WIN 35,428 for DAT). The results showed that these compounds exhibited a range of affinities, with some demonstrating high potency and selectivity for SERT. nih.gov For example, compound 11 emerged as a promising multi-target candidate with high affinity for SERT (Kᵢ = 9.2 nM) and D₂ receptors, along with moderate affinity for DAT. nih.gov

| Compound | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) |

|---|---|---|---|

| 4 | 47.0 | 167.0 | >1000 |

| 5 | 254.0 | >1000 | >1000 |

| 6 | 130.0 | >1000 | >1000 |

| 7 | 107.0 | >1000 | >1000 |

| 8 | 23.0 | >1000 | >1000 |

| 9 | 119.0 | >1000 | >1000 |

| 10 | 128.0 | >1000 | >1000 |

| 11 | 9.2 | >1000 | 288.0 |

| 12 | 16.0 | >1000 | >1000 |

Enzyme Inhibition Studies for Pyrrolidine Derivatives

Many pyrrolidine derivatives exert their biological effects by inhibiting enzymes. In vitro enzyme inhibition assays are crucial for determining the potency and mechanism of these inhibitors. These assays typically measure the rate of an enzymatic reaction in the presence and absence of the test compound.

Dihydrofolate Reductase (DHFR) Inhibition Assays

Dihydrofolate reductase (DHFR) is a vital enzyme in the folate metabolism pathway, essential for the synthesis of DNA precursors. nih.govmdpi.com It is a well-established target for anticancer and antimicrobial drugs. nih.govnih.gov

The inhibitory activity of pyrrolidine derivatives against DHFR is commonly evaluated using a spectrophotometric assay. mdpi.comassaygenie.com This method monitors the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The reaction is followed by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺. assaygenie.com The presence of a DHFR inhibitor slows down or halts this decrease in absorbance. The potency of the inhibitor is quantified as an IC₅₀ value, which is the concentration of the compound required to reduce enzyme activity by 50%. mdpi.com

A study on a series of 4-pyrrolidine-based thiosemicarbazones evaluated their inhibitory potential against the DHFR enzyme. The compounds exhibited IC₅₀ values ranging from 12.37 µM to 54.10 µM, with methotrexate (B535133) used as a positive control. nih.gov This demonstrates the potential of the pyrrolidine scaffold in designing novel DHFR inhibitors. nih.gov

| Compound | IC₅₀ (µM) |

|---|---|

| 5a | 29.11 ± 0.38 |

| 5d | 12.37 ± 0.48 |

| 5e | 15.30 ± 0.26 |

| 5f | 21.18 ± 0.44 |

| 5g | 14.37 ± 0.29 |

| 5h | 23.11 ± 0.35 |

| 5i | 22.06 ± 0.37 |

| 5j | 54.10 ± 0.72 |

| 5l | 12.38 ± 0.25 |

| 5m | 16.27 ± 0.26 |

| 5n | 28.40 ± 0.41 |

| 5o | 45.28 ± 0.63 |

| Methotrexate (Control) | 0.086 ± 0.07 |

Cyclin-Dependent Kinase (CDK) Inhibition Screens

Cyclin-dependent kinases (CDKs) are serine/threonine kinases that are fundamental regulators of the cell cycle, and their over-expression is a hallmark of many cancers. nih.govresearchgate.net Consequently, inhibiting abnormal CDK activity is a major strategy in cancer therapy. nih.gov The evaluation of potential inhibitors, including novel pyrrolidine derivatives, involves robust in vitro screening methods.

A primary method for assessing CDK inhibition is the kinase activity assay. These assays measure the ability of a compound to block the phosphorylation of a substrate by a specific CDK/cyclin complex. For instance, the inhibitory activity of a new series of flavone (B191248) derivatives against CDK1 was evaluated, with IC50 values determined to quantify their potency. nih.gov While specific studies on (R)-2-(2-Chloro-3-methylphenyl)pyrrolidine were not detailed in the reviewed literature, the methodologies are broadly applicable. Another advanced technique is the biolayer interferometry assay, which can quantify the binding interactions between CDKs and their cyclin activators, and assess how inhibitors affect the kinetics of this association and dissociation. escholarship.org Such assays are crucial for understanding the molecular details of CDK-cyclin specificity and the mechanism by which small molecules exert their inhibitory effects. escholarship.org

Poly(ADP-ribose) Polymerase (PARP) Inhibition Assays

Poly(ADP-ribose) polymerases (PARPs) are enzymes critical for DNA repair processes. sigmaaldrich.com Inhibiting PARP, particularly PARP-1 and PARP-2, is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. researchgate.net Pyrrolidine-containing compounds have emerged as potent PARP inhibitors. researchgate.net

A notable example is Veliparib (ABT-888), which incorporates a 2-methylpyrrolidin-2-yl group. acs.orgnih.gov The in vitro characterization of such compounds involves both enzymatic and cell-based assays. Enzymatic assays directly measure the inhibition of PARP-1 and PARP-2 activity, yielding a Ki (inhibition constant) value. For Veliparib, these assays demonstrated excellent potency with a Ki of 5 nM against both PARP-1 and PARP-2. acs.orgnih.gov

Fluorometric assays provide a direct and positive signal assessment of PARP activity by measuring the nicotinamide (B372718) generated upon the cleavage of NAD+ during the poly-ADP-ribosylation process. sigmaaldrich.com In addition to enzyme-level analysis, whole-cell assays are conducted to determine a compound's efficacy in a cellular context, providing an EC50 value. Veliparib exhibited potent cellular activity with an EC50 of 2 nM in a C41 whole-cell assay. acs.orgnih.gov

Table 1: In Vitro Activity of Pyrrolidine-Based PARP Inhibitors

| Compound | Target | Assay Type | Result | Reference |

|---|---|---|---|---|

| Veliparib (ABT-888) | PARP-1, PARP-2 | Enzyme Inhibition | Ki = 5 nM | acs.org, nih.gov |

| Veliparib (ABT-888) | PARP | Whole-Cell Assay | EC50 = 2 nM | acs.org, nih.gov |

| Benzimidazole carboxamides (general series) | PARP-1, PARP-2 | Enzyme Inhibition | Nanomolar Potency | researchgate.net |

Cyclooxygenase (COX) Isozyme Inhibition Profiling

Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are key players in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins. researchgate.net While non-selective NSAIDs inhibit both isoforms, this can lead to gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1. researchgate.net Therefore, developing selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery. mdpi.com

The in vitro evaluation of pyrrolidine and related heterocyclic derivatives for COX inhibition is typically performed using COX colorimetric or fluorometric inhibitor screening kits. researchgate.netmdpi.com These assays measure the peroxidase activity of COX, and the inhibition of this activity by a test compound is quantified to determine IC50 values for each isozyme. researchgate.net The ratio of IC50 (COX-1) / IC50 (COX-2) gives the selectivity index (SI), with a higher value indicating greater selectivity for COX-2. nih.gov For example, a series of pyrrolizine derivatives were tested for their ability to inhibit COX-1 and COX-2, demonstrating the utility of these assays in identifying compounds with potential anti-inflammatory activity and improved safety profiles. researchgate.net

Table 2: COX Inhibition by Isoxazole Derivatives (Example of Heterocyclic Compounds)

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| C3 | 22.56 ± 0.04 | 0.93 ± 0.01 | 24.26 | nih.gov |

| C5 | 30.05 ± 0.03 | 0.85 ± 0.04 | 41.82 | nih.gov |

Cholinesterase (AChE, BChE) Inhibition Studies

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are central to the symptomatic treatment of Alzheimer's disease, as they help to mitigate the deficit in the neurotransmitter acetylcholine. researchgate.netnih.gov Various pyrrolidine-based scaffolds, particularly dispiro pyrrolidines, have been synthesized and evaluated for their cholinesterase inhibitory potential. researchgate.netnih.gov

The standard in vitro method for these studies is the spectrophotometric Ellman's method. researchgate.netmdpi.com This assay quantifies the activity of AChE and BChE, and the results are expressed as IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. mdpi.com Studies on dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] revealed compounds with potent efficacy against both enzymes, with some showing selectivity towards AChE over BChE, a property similar to the clinically used drug Donepezil. nih.gov Kinetic studies are also performed to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-mode). researchgate.netnih.gov

Table 3: Cholinesterase Inhibition by Dispiro Pyrrolidine Derivatives

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) | Reference |

|---|---|---|---|---|

| 8e | 3.35 | 5.63 | 1.68 | nih.gov |

| 8g | 3.15 | 4.74 | 1.50 | nih.gov |

| 8h (piperidone grafted) | 1.88 | - | - | researchgate.net |

| 8l (piperidone grafted) | 1.37 | - | - | researchgate.net |

Falcipain Inhibition Studies

Falcipain-2 and falcipain-3 are cysteine proteases found in the malaria parasite Plasmodium falciparum. nih.gov They are essential for the parasite's life cycle, as they hydrolyze host hemoglobin to provide amino acids for protein synthesis, making them a key target for antimalarial drug development. nih.govresearchgate.net

The screening of compounds for falcipain inhibition involves enzymatic assays that measure the cleavage of a fluorogenic peptide substrate. A decrease in fluorescent signal in the presence of an inhibitor indicates its potency. While the reviewed literature primarily focuses on scaffolds like 2-pyrimidinecarbonitriles and peptidyl derivatives, these methodologies are applicable to any class of potential inhibitors, including pyrrolidines. nih.gov Through optimization processes based on these assays, inhibitors with picomolar to low nanomolar enzymatic activities have been identified. nih.gov The ideal falcipain inhibitor should be selective against human cathepsins, although some limited cross-reactivity may be acceptable for short-course antimalarial treatments. bohrium.com

Protein-Protein Interaction Inhibition Assays (e.g., MDM2-p53 Interaction)

Disrupting key protein-protein interactions (PPIs) is a promising therapeutic strategy, particularly in oncology. scispace.com The interaction between the p53 tumor suppressor and its negative regulator, murine double minute 2 (MDM2), is a critical target. Inhibiting this interaction can reactivate p53, leading to tumor cell apoptosis. scispace.comnih.gov Spirooxindole derivatives incorporating a pyrrolidine ring have been extensively studied as potent MDM2-p53 inhibitors. nih.govnih.govacs.org

A common in vitro technique to screen for PPI inhibitors is the Homogeneous Time-Resolved Fluorescence (HTRF) assay. nih.govacs.org This assay measures the proximity of two molecules (e.g., MDM2 and a p53-peptide) and can quantify the ability of a small molecule to disrupt their binding, yielding an IC50 value. nih.gov For example, 3,3'-spirocyclopentene oxindoles, which are structurally related to spiropyrrolidine oxindoles, have demonstrated potent inhibition of the MDM2-p53 interaction with IC50 values as low as 3.1 nM in HTRF assays. nih.gov Other biophysical methods, like fluorescence polarization-based binding assays, are also used to determine binding affinity (Ki). acs.orgamazonaws.com One highly potent spirooxindole derivative, AA-115/APG-115, showed a binding affinity to MDM2 with a Ki of less than 1 nM. nih.govacs.org

Table 4: In Vitro Activity of Pyrrolidine-Containing MDM2-p53 Inhibitors

| Compound Class/Name | Assay Type | Result | Reference |

|---|---|---|---|

| 3,3'-Spirocyclopentene oxindoles | HTRF Assay | IC50 up to 3.1 nM | nih.gov |

| Pyrrolidone derivatives (general series) | Fluorescence Polarization | Ki up to 150.0 nM | acs.org |

Cell-Based Functional Assays and Phenotypic Screening for Biological Activity

For potential anticancer agents, antiproliferative activity is evaluated using assays such as the MTT or CCK-8 assay across a panel of human cancer cell lines. nih.govbohrium.com These assays determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%. Pyrrolidine derivatives have shown potent antiproliferative activities against various cancer cell lines, including HCT116 (colon), MCF-7 (breast), and A549 (lung). nih.govbohrium.com

To elucidate the mechanism of action, further cell-based assays are employed. Cell cycle analysis using propidium (B1200493) iodide (PI) staining and flow cytometry can determine if a compound induces cell cycle arrest at a particular phase (e.g., G0/G1). bohrium.com Apoptosis, or programmed cell death, can be measured by Annexin V-FITC/PI dual staining or by Western blot analysis to detect the activation of key proteins like caspases and the cleavage of substrates like PARP. acs.orgbohrium.com For MDM2 inhibitors, Western blotting is also used to confirm the activation of the p53 pathway in cells with wild-type p53. nih.govacs.org

Table 5: Cellular Activity of Various Pyrrolidine Derivatives

| Compound Class/Name | Cell Line | Assay Type | Result (IC50) | Reference |

|---|---|---|---|---|

| Spirocyclopentene oxindoles | SJSA-1 | Proliferation | 0.96 µM | nih.gov |

| Spirocyclopentene oxindoles | HCT116 (p53-wt) | Proliferation | 2.9 µM | nih.gov |

| Pyrrolidine derivative 3k | HCT116 | Proliferation | Potent Activity | bohrium.com |

| Pyrrolidine derivative 85p | A549 | Proliferation | 15.7 µM | nih.gov |

Computational Chemistry and Molecular Modeling Studies of Pyrrolidine Systems

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of pyrrolidine (B122466) derivatives, docking simulations are instrumental in understanding how these ligands interact with the binding sites of various protein targets.

Detailed research findings from studies on analogous pyrrolidine structures reveal common interaction patterns. For instance, in the inhibition of enzymes like α-mannosidase, molecular docking has shown that pyrrolidine derivatives orient their aromatic rings into hydrophobic cavities to form π-π stacking interactions with aromatic amino acid residues such as Phenylalanine, Tryptophan, and Tyrosine. nih.gov Furthermore, hydrogen bonds and salt bridges are frequently observed as crucial interactions stabilizing the ligand-protein complex. nih.gov Similar computational studies on pyrrolidine derivatives as inhibitors of Myeloid cell leukemia-1 (Mcl-1) protein and Dipeptidyl peptidase IV (DPP-IV) have also highlighted the importance of specific hydrogen bonds and hydrophobic contacts in determining binding affinity and selectivity. nih.govingentaconnect.comresearchgate.net

In a typical molecular docking workflow for a compound like (R)-2-(2-Chloro-3-methylphenyl)pyrrolidine, the three-dimensional structure of the ligand is placed into the binding site of a target protein. A scoring function is then used to estimate the binding affinity for different poses, allowing for the identification of the most favorable binding mode. These simulations can predict key intermolecular interactions, such as hydrogen bonds involving the pyrrolidine nitrogen or π-stacking from the 2-chloro-3-methylphenyl group, which are critical for molecular recognition. nih.govacs.org

| Pyrrolidine Derivative Class | Protein Target | Key Predicted Interactions | Significance |

|---|---|---|---|

| Functionalized Pyrrolidines | α-Mannosidase I & II | Hydrogen bonds, hydrophobic π-π stacking, salt bridges. nih.gov | Identifies crucial interactions for designing inhibitors against lysosomal storage diseases. nih.gov |

| Spirooxindole-Pyrrolidines | MDM2 | Projection into Trp23, Leu26, and Phe19 pockets; H-bond with Lys94. acs.org | Guides modification of inhibitors for p53-MDM2 interaction in cancer therapy. acs.org |

| Pyrrolidine Sulfonamides | Mcl-1 | Interaction with key residues in the protein binding site. nih.govresearchgate.net | Uncovers the binding mode for developing novel Mcl-1 inhibitors. nih.govresearchgate.net |

| General Pyrrolidine Derivatives | Dipeptidyl peptidase IV (DPP-IV) | Interactions within the catalytic domain, often stronger than standard drugs. ingentaconnect.com | Provides a basis for designing novel antidiabetic agents. ingentaconnect.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolidine Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dntb.gov.ua For pyrrolidine series, QSAR studies are vital for identifying the key physicochemical properties and structural features that govern their therapeutic effects.

These models are built by correlating molecular descriptors (numerical representations of molecular properties) with experimentally determined biological activities, such as IC50 values. nih.gov Studies on various pyrrolidine derivatives have successfully generated predictive QSAR models. For example, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to Mcl-1 inhibitors, revealing that steric, electrostatic, and hydrophobic fields are significant contributors to their inhibitory activity. nih.govresearchgate.net The statistical robustness of these models is typically validated using metrics like the cross-validated correlation coefficient (Q²) and the predictive correlation coefficient (R²pred). nih.govnih.gov

For a series including this compound, a QSAR model could reveal the importance of descriptors related to its specific substitution pattern. For instance, the model might indicate that the presence of the chloro and methyl groups on the phenyl ring contributes favorably or unfavorably to activity through specific electronic or steric effects. Such insights are invaluable for optimizing lead compounds to enhance potency and selectivity. nih.govnih.gov

| Derivative Series | Biological Activity | QSAR Model Type | Key Findings and Important Descriptors | Model Statistics (Example) |

|---|---|---|---|---|

| Mcl-1 Inhibitors | Anti-cancer (Mcl-1 inhibition) | CoMFA, CoMSIA, HQSAR | Steric, electrostatic, and hydrophobic fields are critical for activity. Contour maps guide structural modifications. nih.govresearchgate.net | CoMFA: Q² = 0.689, R²pred = 0.986. nih.gov |

| α-Mannosidase Inhibitors | Enzyme Inhibition | 2D-QSAR | Polar properties on the van der Waals surface and the presence of aromatic rings are important for binding. nih.gov | Models possessed considerable R² and Q² values. nih.gov |

| Antiarrhythmic Agents | Antiarrhythmic Activity | MLR (Multiple Linear Regression) | Hydrophilic factor (Hy) and topological indices were found to be significant predictors of activity. nih.gov | R = 0.95, R² = 0.91, Q²LOO > 0.7. nih.gov |

| AT1 Receptor Ligands | Antihypertensive | 3D-QSAR | Combined with virtual screening, the model identified key structural requirements for new antihypertensive agents. nih.gov | r² = 0.96, q² = 0.84. nih.gov |

Conformational Analysis and Dynamics of Pyrrolidine Ring Systems

The five-membered pyrrolidine ring is not planar and exhibits significant conformational flexibility, a phenomenon known as "pseudorotation". nih.govresearchgate.net This flexibility allows the ring to adopt various puckered conformations, most commonly described as "envelope" (where four atoms are coplanar and the fifth is out of plane) and "twist" (where no four atoms are coplanar) forms. nih.govresearchgate.net The specific conformation adopted by a pyrrolidine ring can profoundly influence its biological activity by altering the spatial orientation of its substituents, which in turn affects how it fits into a protein's binding site. nih.govresearchgate.net

Molecular dynamics (MD) simulations provide further insights by modeling the dynamic behavior of the pyrrolidine ring and its substituents over time. acs.org MD studies can reveal how the molecule behaves in a physiological environment, such as in aqueous solution or when bound to a protein. nih.govresearchgate.net These simulations can demonstrate the stability of specific ligand-protein complexes and identify conformational changes that may occur upon binding, offering a more complete picture of the molecular recognition process. rsc.orgdeakin.edu.au

| Conformational Feature | Description | Influencing Factors | Method of Study |

|---|---|---|---|

| Ring Puckering | Deviation from planarity, resulting in non-planar conformations. nih.govresearchgate.net | Nature, size, and stereochemistry of substituents. nih.gov | X-ray Crystallography, NMR Spectroscopy, Computational Modeling. nih.gov |

| Envelope Conformation | Four carbon atoms are in a plane, with the fifth atom (C or N) puckered out of the plane. nih.gov | Substituents at the C-4 position can favor specific envelope forms (e.g., Cγ-exo or Cγ-endo). nih.gov | Quantum Mechanics, Molecular Mechanics. nih.gov |

| Twist Conformation | Two adjacent atoms are displaced on opposite sides of the plane defined by the other three atoms. | Energetic balance between torsional strain and angle strain. | Molecular Dynamics Simulations. acs.org |

| Pseudorotation | The continuous interconversion between various envelope and twist conformations through low-energy pathways. nih.govresearchgate.net | Low energy barriers between conformers. | NMR Spectroscopy, Molecular Dynamics Simulations. researchgate.net |

Virtual Screening and De Novo Design of Pyrrolidine-Based Chemical Libraries

Virtual screening and de novo design are powerful computational strategies for identifying and creating novel pyrrolidine-based compounds with desired biological activities. These approaches leverage the structural information of target proteins to explore vast chemical spaces efficiently.

Virtual screening involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a specific biological target. nih.gov This can be done using ligand-based methods (searching for molecules similar to known actives) or structure-based methods (docking compounds into the target's binding site). mdpi.com Several studies have successfully employed virtual screening to discover new pyrrolidine-based inhibitors for targets such as DPP-IV and α-mannosidase. nih.govingentaconnect.com

De novo design, on the other hand, involves the computational construction of novel molecules from scratch. nih.gov Algorithms piece together fragments or atoms within the constraints of a target's active site to generate structures with optimal predicted binding affinity. This approach was used to design new, potent pyrrolidine derivatives as Mcl-1 inhibitors, based on the results of QSAR and docking studies. nih.govresearchgate.net The design of fragment libraries based on the pyrrolidine scaffold is another strategy to generate molecules with high three-dimensional diversity, which is considered a key feature for successful drug candidates. nih.gov

| Methodology | Therapeutic Target | Approach | Outcome |

|---|---|---|---|

| Virtual Screening | α-Mannosidase | Docking-based screening of a pyrrolidine derivative library. nih.gov | Identification of compounds with superior predicted inhibitory activity. nih.gov |

| Virtual Screening & 3D-QSAR | AT1 Receptor | High-throughput virtual screening combined with SAR analysis. nih.gov | Discovery of a new series of pyrrolidine-based antihypertensive agents. nih.gov |

| De Novo Design | Mcl-1 | Design of new compounds based on insights from CoMFA/CoMSIA contour maps. nih.govresearchgate.net | Generation of four new compounds with potent predicted inhibitory activity. nih.gov |

| Fragment Library Design | General Drug Discovery | Synthesis of a pyrrolidine-based fragment library to sample 3D molecular space. nih.gov | Creation of a diverse library of enantiomerically pure fragments for lead discovery. nih.gov |

In Silico Prediction of Potential Biological Targets and Pathways

In silico target prediction methods aim to identify the potential protein targets and, by extension, the biological pathways that a given small molecule, such as this compound, is likely to modulate. nih.gov These computational approaches are particularly valuable in the early stages of drug discovery for elucidating a compound's mechanism of action, predicting potential off-target effects, or repositioning existing drugs. scispace.com

Methods for target prediction are broadly categorized as ligand-based or structure-based. nih.gov Ligand-based approaches, like chemical similarity searching or pharmacophore mapping, operate on the principle that structurally similar molecules often have similar biological activities. nih.gov By comparing the query compound to large databases of molecules with known biological targets (e.g., ChEMBL, DrugBank), potential targets can be inferred. nih.gov Software such as PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological effects based on the structural formula of a compound alone. clinmedkaz.orgmdpi.com

| Method | Principle | Input Required | Predicted Output |

|---|---|---|---|

| Chemogenomics/Similarity Searching | Structurally similar compounds tend to bind to similar targets. nih.gov | 2D or 3D structure of the query molecule. | A ranked list of potential protein targets based on ligand similarity. nih.gov |

| Pharmacophore Modeling | Matching the query molecule's 3D arrangement of chemical features to known pharmacophore models. | 3D structure of the query molecule. | Potential targets for which a matching pharmacophore model exists. |

| Reverse (Inverse) Docking | Docking a single ligand against a library of many protein structures. nih.gov | 3D structure of the query molecule and a database of protein structures. | A ranked list of proteins based on predicted binding affinity. nih.gov |

| Machine Learning/AI Models | Training models on large datasets of known compound-target interactions to predict new ones. nih.gov | Molecular descriptors of the query molecule. | Probability of interaction with various biological targets. clinmedkaz.org |

Role of R 2 2 Chloro 3 Methylphenyl Pyrrolidine in Drug Discovery and Chemical Probe Development

Utilization as a Chiral Building Block in Complex Molecule Synthesis

(R)-2-(2-Chloro-3-methylphenyl)pyrrolidine is utilized as a chiral building block in the stereoselective synthesis of complex molecules. The inherent chirality of this pyrrolidine (B122466) derivative is critical, as the spatial orientation of substituents can lead to different biological profiles due to varied binding modes with enantioselective proteins. The use of such optically pure building blocks is increasingly important in drug development to enhance efficacy and reduce potential side effects associated with racemic mixtures.

A notable application of this compound is in the synthesis of selective androgen receptor modulators (SARMs). For instance, in the development of novel diazaspiroalkane derivatives targeting the androgen receptor, this compound is a key starting material. The synthesis involves multi-step sequences where the pyrrolidine core is incorporated to build the final complex structure intended for therapeutic use in androgen receptor-associated conditions. The defined (R)-configuration of the pyrrolidine moiety is essential for achieving the desired stereochemistry in the final active pharmaceutical ingredient, which in turn governs its interaction with the receptor.

The general synthetic utility of chiral pyrrolidines is well-established, with methods often starting from precursors like proline or employing asymmetric synthesis to create the desired stereocenter. The commercial availability of this compound as a building block facilitates its direct use in synthetic campaigns without the need for initial chiral resolution or asymmetric synthesis, streamlining the path to complex target molecules.

Scaffold Derivatization for Lead Generation and Optimization in Drug Discovery Programs

The this compound scaffold is a valuable starting point for lead generation and optimization in drug discovery. The process of scaffold derivatization involves systematically modifying the core structure to improve potency, selectivity, and pharmacokinetic properties. The pyrrolidine ring offers a robust framework, while the chloro- and methyl-substituted phenyl group provides opportunities for chemical modification to explore the structure-activity relationship (SAR).

In the context of developing SARMs, derivatives of this compound are synthesized and evaluated for their ability to modulate the androgen receptor. The core scaffold is elaborated by reacting it with other chemical moieties to create a library of related compounds. This process allows medicinal chemists to investigate how different substituents on the pyrrolidine or the phenyl ring affect biological activity. For example, the nitrogen atom of the pyrrolidine ring can be functionalized to introduce diverse chemical groups, influencing the molecule's interaction with the target protein.

The goal of this lead optimization phase is to identify a compound with a desirable balance of properties to become a clinical candidate. The table below illustrates hypothetical derivatizations of the core scaffold and the intended impact on pharmacological properties, based on general principles of medicinal chemistry.

| Scaffold | Modification Site | Example Derivative Group | Potential Impact on Properties |

| This compound | Pyrrolidine Nitrogen | Addition of a substituted benzoyl group | Enhance binding affinity to target receptor |

| This compound | Phenyl Ring | Replacement of methyl with trifluoromethyl | Improve metabolic stability |

| This compound | Pyrrolidine Ring | Introduction of a hydroxyl group | Increase solubility and modulate binding |

This systematic approach of scaffold derivatization is fundamental to modern drug discovery, enabling the refinement of initial "hit" compounds into optimized "lead" compounds with improved therapeutic potential.

Development of Chemical Probes for Elucidating Biological Mechanisms

A chemical probe is a selective small-molecule modulator used to study the function of a specific protein target in biological systems. While the this compound scaffold possesses characteristics suitable for the development of such tools—namely, a defined 3D structure and sites for chemical modification—publicly available research has not specifically detailed its use in the creation of chemical probes for elucidating biological mechanisms.

In principle, this scaffold could be adapted for chemical probe development. This would involve designing a derivative that retains high affinity and selectivity for a specific biological target. This derivative would then be functionalized with a reporter tag (like a fluorescent group or a biotin (B1667282) molecule) or a reactive group for covalent labeling of the target protein. Such probes would enable researchers to visualize the target protein in cells, identify its binding partners, or investigate its role in various cellular pathways. The development of chemical probes is a powerful strategy to validate drug targets and understand the underlying mechanisms of disease. However, the application of this compound for this specific purpose remains an area for future investigation.

Future Research Directions and Translational Perspectives

Development of Novel and More Efficient Stereoselective Synthetic Routes

The biological activity of chiral molecules like (R)-2-(2-Chloro-3-methylphenyl)pyrrolidine is often dependent on their specific stereochemistry. nih.gov Therefore, the development of efficient and highly selective synthetic methods is paramount. Future research will likely focus on advancing current strategies and discovering new pathways to access enantiomerically pure substituted pyrrolidines.

Key areas for development include:

Asymmetric 1,3-Dipolar Cycloadditions: This is a classic and powerful method for constructing the pyrrolidine (B122466) ring. nih.gov Future efforts will likely involve the design of new chiral catalysts and azomethine ylide precursors to improve control over both regio- and stereoselectivity, allowing for the precise installation of substituents like the 2-chloro-3-methylphenyl group.

Catalytic Asymmetric Hydrogenation: The hydrogenation of substituted pyrroles or related unsaturated precursors using chiral metal catalysts (e.g., based on Iridium, Rhodium, or Ruthenium) is a direct approach to chiral pyrrolidines. organic-chemistry.org Research into new ligand designs for these catalysts could lead to higher efficiency and selectivity for a broader range of substrates.

Cyclization of Acyclic Precursors: Methods starting with linear molecules, such as the stereoselective cyclization of chiral N-allyl oxazolidines via hydrozirconation, offer another flexible route. nih.gov The development of new cyclization strategies, including those promoted by organocatalysts or enzymes, could provide milder and more environmentally friendly alternatives. rsc.org

C-H Activation Strategies: A particularly innovative direction is the use of palladium-catalyzed C(sp³)-H activation to directly arylate the pyrrolidine ring. nih.gov This allows for the late-stage introduction of aryl groups, offering a modular approach to creating libraries of compounds for screening. nih.gov

| Synthetic Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Asymmetric 1,3-Dipolar Cycloaddition | Reaction between a 1,3-dipole (e.g., azomethine ylide) and a dipolarophile (e.g., an olefin) to form the five-membered ring. | High control over multiple stereocenters in a single step. | nih.gov |

| Catalytic Asymmetric Hydrogenation | Reduction of a C=C bond in a pyrrole (B145914) or dihydropyrrole precursor using a chiral catalyst. | Direct route to enantiopure products from readily available precursors. | organic-chemistry.org |

| Intramolecular Cyclization | Ring-closing reactions of acyclic amino-alkenes or related structures, often mediated by transition metals or Lewis acids. | Versatility in precursor design allows for diverse substitution patterns. | nih.gov |

| C(sp³)-H Activation/Arylation | Direct functionalization of the pyrrolidine ring by creating a C-C bond with an aryl group, catalyzed by a transition metal. | Enables late-stage modification, ideal for creating compound libraries. | nih.gov |

Comprehensive Pharmacological Profiling to Identify Novel Targets and Mechanisms for Pyrrolidine Derivatives

The pyrrolidine scaffold is a "privileged structure," appearing in drugs targeting a wide array of biological systems. nih.govfrontiersin.org A comprehensive pharmacological investigation of this compound and its analogues is essential to uncover their therapeutic potential. This involves screening against a broad panel of receptors, enzymes, and cellular pathways.

Pyrrolidine derivatives have demonstrated significant activity in several key areas:

Anticancer Activity: Many substituted pyrrolidines show potent antiproliferative effects. nih.gov For example, certain polysubstituted pyrrolidines have been found to induce cell cycle arrest and apoptosis in cancer cell lines such as HCT116 and HL60, with IC50 values in the low micromolar range. nih.gov Future profiling could investigate targets like specific kinases, protein-protein interactions (e.g., MDM2-p53), or pathways involved in metastasis. acs.orgmdpi.com

Antimicrobial and Antiviral Effects: The pyrrolidine ring is a core component of various antimicrobial agents. nih.govfrontiersin.orgrdd.edu.iq Research has identified derivatives active against bacteria like Staphylococcus aureus and viruses, including HIV. nih.govrdd.edu.iq Profiling should include screens against multi-drug resistant bacterial strains and emerging viral threats.

Central Nervous System (CNS) Activity: The structural similarity of the pyrrolidine ring to the neurotransmitter GABA, as well as its presence in compounds targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), makes it a promising scaffold for CNS drugs. nih.govresearchgate.net Derivatives have been developed as anticonvulsants, antidepressants, and potential treatments for neurodegenerative diseases. nih.govnih.gov

Enzyme Inhibition: Pyrrolidine derivatives have been successfully designed as inhibitors for various enzymes, including dipeptidyl peptidase-IV (DPP-IV) for diabetes and α-amylase. nih.govfrontiersin.org The stereochemistry of the pyrrolidine ring can be crucial for achieving potent and selective inhibition. nih.gov

| Therapeutic Area | Example Activity | Potential Molecular Target(s) | Reference |

|---|---|---|---|

| Oncology | Inhibition of cancer cell proliferation; induction of apoptosis. | Tyrosine kinases, MDM2, various signaling pathways. | nih.govacs.orgmdpi.com |

| Infectious Diseases | Antibacterial, antifungal, and antiviral effects. | Bacterial cell wall synthesis, viral replication enzymes. | nih.govfrontiersin.org |

| CNS Disorders | Anticonvulsant, antidepressant, and neuroprotective properties. | Nicotinic acetylcholine receptors (nAChRs), serotonin (B10506) transporters (SERT), 5-HT1A receptors. | nih.govresearchgate.netnih.gov |

| Metabolic Diseases | Inhibition of DPP-IV for antidiabetic effects. | Dipeptidyl peptidase-IV (DPP-IV) enzyme. | nih.govfrontiersin.org |

Integration of Advanced Computational and Experimental Methodologies for Rational Design

Modern drug discovery relies heavily on the synergy between computational and experimental methods to accelerate the design of new therapeutics. openmedicinalchemistryjournal.com This rational drug design approach is particularly well-suited for optimizing substituted pyrrolidines like this compound. patsnap.com

Future research should integrate the following methodologies:

Molecular Modeling and Docking: Once a biological target is identified, molecular docking can predict how different pyrrolidine derivatives bind to it. openmedicinalchemistryjournal.compatsnap.com This allows for the virtual assessment of binding affinity and orientation, helping to prioritize which new analogues to synthesize. For example, docking studies can reveal key hydrogen bonds or hydrophobic interactions that are crucial for activity, guiding the placement of substituents on the pyrrolidine or phenyl rings. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. emanresearch.org By analyzing a set of known pyrrolidine derivatives, a QSAR model can be built to predict the activity of new, unsynthesized molecules, thereby streamlining the discovery of more potent compounds. emanresearch.org

Virtual Screening: Large chemical libraries can be computationally screened against a specific target to identify potential "hits" containing the pyrrolidine scaffold. openmedicinalchemistryjournal.com This approach is much faster and more cost-effective than traditional high-throughput screening of physical compounds.

Molecular Dynamics (MD) Simulations: MD simulations provide insight into the dynamic behavior of a ligand-receptor complex over time. patsnap.com This can help assess the stability of the binding interaction and understand how the flexibility of the pyrrolidine ring and its substituents influences binding. patsnap.com

The integration of these computational tools with efficient synthetic strategies and robust biological testing creates a powerful cycle for drug discovery. Predictions from computational models guide experimental work, and the resulting data is used to refine and improve the models for the next round of design. acs.org

Exploration of Underexplored Biological Applications for Substituted Pyrrolidines

While the applications of pyrrolidines in areas like oncology and CNS disorders are well-documented, many other potential therapeutic avenues remain underexplored. Future research should aim to broaden the biological scope of this versatile scaffold.

Promising areas for future investigation include:

Anti-Biofilm Agents: Bacterial biofilms are a major cause of persistent and antibiotic-resistant infections. Recent studies have shown that some pyrrolidinedione analogues exhibit potent anti-biofilm activity against pathogens like methicillin-resistant S. aureus (MRSA). researchgate.net This represents a novel and clinically important application for pyrrolidine derivatives.

Anti-Inflammatory Agents: While some anti-inflammatory activity has been noted for pyrrolidine compounds, this area is less explored than others. nih.govfrontiersin.org Given the role of various enzymes and receptors in the inflammatory cascade, there is significant potential to design novel pyrrolidine-based inhibitors of targets like cyclooxygenases (COX), lipoxygenases (LOX), or specific cytokines.

Agents for Tropical and Neglected Diseases: The chemical diversity of pyrrolidine derivatives makes them attractive candidates for screening against pathogens responsible for diseases like malaria, leishmaniasis, and trypanosomiasis. frontiersin.org The development of new, affordable drugs for these conditions is a global health priority.

Modulators of Ion Channels: Beyond the well-known nAChRs, many other ion channels are critical therapeutic targets for conditions ranging from cardiac arrhythmias to epilepsy. The conformational constraints and substituent vectors offered by the pyrrolidine ring could be exploited to design selective modulators for other classes of ion channels.

By systematically exploring these and other novel biological activities, the full therapeutic potential of substituted pyrrolidines, including compounds like this compound, can be realized, leading to the development of new medicines for a wide range of human diseases.

Q & A

Q. What are the key considerations for synthesizing (R)-2-(2-Chloro-3-methylphenyl)pyrrolidine with high enantiomeric purity?

- Methodological Answer : Synthesis requires chiral resolution techniques due to the (R)-configuration. Use chiral auxiliaries or asymmetric catalysis to minimize racemization. For intermediates like (R)-2-methylpyrrolidine derivatives, employ stereoselective alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) with halogenated aryl groups . Post-synthesis, validate enantiopurity using chiral HPLC (e.g., Chiralpak® columns) or polarimetry. Reaction optimization should monitor temperature (e.g., -78°C for Grignard reactions) and solvent polarity to suppress side reactions .

Q. How can spectroscopic methods confirm the structure of this compound?

- Methodological Answer :

- NMR : Analyze - and -NMR for pyrrolidine ring protons (δ 1.8–3.5 ppm) and aromatic protons (δ 6.8–7.4 ppm). Chlorine substituents cause deshielding in -NMR (δ 125–140 ppm for aryl carbons) .

- LCMS/HPLC : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with retention time comparison to standards. LCMS (e.g., m/z 210 [M+H]) confirms molecular weight .

- X-ray Crystallography : For unambiguous confirmation, refine single-crystal data using SHELXL .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis or oxidation .

- Waste Disposal : Neutralize halogenated waste with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurity profiles.

- Step 1 : Re-evaluate compound purity via HPLC (>98%) and LCMS to exclude degradation products .

- Step 2 : Standardize biological assays (e.g., fixed ATP concentrations in kinase assays) and include positive controls.

- Step 3 : Perform dose-response curves (IC/EC) across multiple cell lines to assess selectivity .

Q. What computational strategies are effective for predicting the pharmacological profile of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., GPCRs, kinases). Focus on the pyrrolidine ring’s conformation and chloro-methyl group’s steric effects .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD/RMSF plots to identify flexible regions .

- ADMET Prediction : Tools like SwissADME predict logP (2.5–3.5) and blood-brain barrier penetration, critical for CNS-targeted studies .

Q. How to design structure-activity relationship (SAR) studies for optimizing this compound’s efficacy?